1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide features a pyrimidine core substituted at the 6-position with a 1,2,4-triazole moiety. This pyrimidine ring is linked to a piperidine-4-carboxamide group, with the carboxamide nitrogen further substituted by a 2-ethoxyphenyl group. The ethoxy group introduces hydrophobicity, while the triazole and pyrimidine rings contribute to hydrogen bonding and π-π stacking interactions, which are critical for biological activity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-17-6-4-3-5-16(17)25-20(28)15-7-9-26(10-8-15)18-11-19(23-13-22-18)27-14-21-12-24-27/h3-6,11-15H,2,7-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYYGSZSJWGFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a synthetic organic molecule that incorporates several heterocyclic structures. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the presence of the triazole and pyrimidine moieties. This article explores the biological activity of this compound, synthesizing available data on its interactions, mechanisms, and potential therapeutic applications.
Structural Features
The compound is characterized by:
- Triazole and Pyrimidine Rings : Known for their diverse biological activities.
- Piperidine Moiety : Often associated with various pharmacological effects.
- Carboxamide Functional Group : Enhances solubility and bioavailability.
Biological Activity Overview
While specific research on this compound is limited, related compounds featuring similar structural motifs have demonstrated various biological activities:
| Compound Class | Biological Activity |
|---|---|
| Triazole Derivatives | Antifungal, Antiviral |
| Pyrimidine Compounds | Anticancer, Antimicrobial |
| Piperidine Analogues | Analgesic, Antidepressant |
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures typically interact with biological targets through:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence physiological responses.
1. Anticancer Activity
Research has shown that derivatives of pyrimidine and triazole exhibit anticancer properties. For instance:
- A study on triazole-containing compounds revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties
Compounds with triazole rings have been noted for their antimicrobial activities:
- Triazole derivatives have been effective against fungal pathogens, indicating potential applications in treating infections.
3. Antiviral Effects
Some pyrimidine derivatives have demonstrated antiviral properties:
- Studies suggest that modifications in the pyrimidine structure can enhance activity against viral infections .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through cyclization reactions using hydrazine derivatives.
- Pyrimidine Construction : Condensation reactions involving appropriate aldehydes or ketones.
- Final Coupling Reaction : The piperidine moiety is coupled under suitable conditions to form the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide ()
- Key Difference : The carboxamide nitrogen is substituted with a 1,2,4-triazol-5-yl group instead of 2-ethoxyphenyl.
- The absence of the ethoxy group likely diminishes hydrophobic interactions in biological targets .
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide ()
- Key Difference: The pyrimidine 6-position bears a 4-ethylphenoxy group, and the carboxamide nitrogen is linked to a 4-fluorobenzyl group.
- The 4-fluorobenzyl substituent introduces electronegativity, favoring interactions with aromatic residues in enzymes (e.g., kinases). This contrasts with the 2-ethoxyphenyl group, which may adopt a different spatial orientation due to the ortho-substituted ethoxy .
Core Heterocycle Modifications
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide (CAS 672951-14-3, )
- Key Difference : The pyrimidine core is replaced with a pyridine ring (6-membered ring with one nitrogen).
- Impact : Pyridine’s reduced nitrogen content alters electronic distribution and hydrogen-bonding capacity. This may decrease affinity for targets requiring pyrimidine-specific interactions (e.g., dihydrofolate reductase). The molecular weight (309.32 g/mol) is lower than the pyrimidine-based target compound, suggesting differences in pharmacokinetics .
Structural Data Comparison
Functional Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
